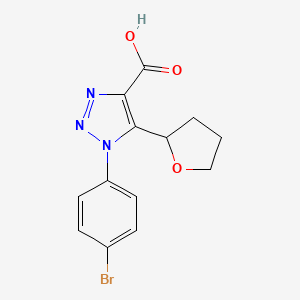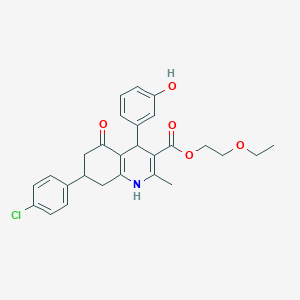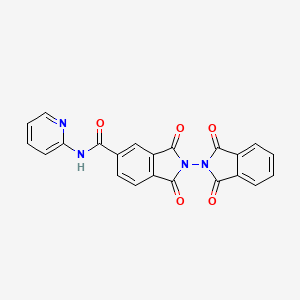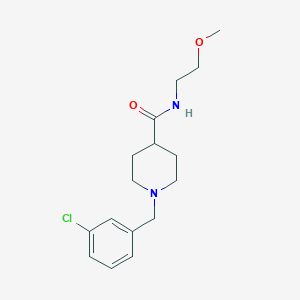
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. MNPA has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.
Mecanismo De Acción
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide exerts its effects by inhibiting the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 channels play a key role in pain perception and inflammation by responding to various stimuli, including heat, acid, and capsaicin. By inhibiting TRPV1 channels, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide reduces the transmission of pain signals and suppresses the release of pro-inflammatory cytokines, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammatory diseases. In addition, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its good solubility and stability, and its low toxicity. However, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for the research on N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide. One potential direction is the development of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another potential direction is the investigation of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide in combination with other drugs or therapies for the treatment of chronic pain, inflammatory diseases, and cancer. Furthermore, the elucidation of the molecular mechanisms underlying the effects of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide on TRPV1 channels and other targets could provide valuable insights into the pathophysiology of pain and inflammation.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide involves the reaction of 4-methyl-2-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base catalyst. The reaction yields N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide as a yellow crystalline solid with a purity of over 98%. The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is relatively simple, and the compound can be obtained in large quantities with high purity.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has shown promising results in the treatment of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in various types of cancer cells.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNURREQDMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116577 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)
